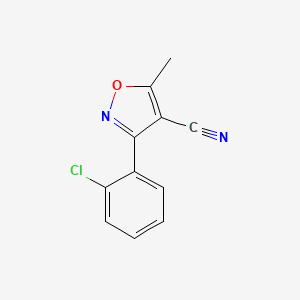

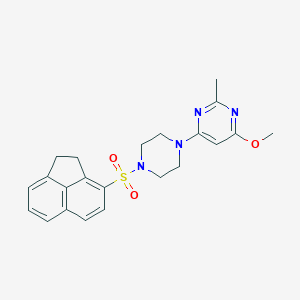

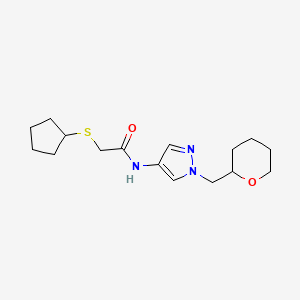

![molecular formula C17H9F2N3O3S B2880851 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide CAS No. 851988-38-0](/img/structure/B2880851.png)

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For example, Azam et al. synthesized a series of N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides . The specific synthesis process for “N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide” is not available in the sources I found.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide” are not available in the sources I found.科学的研究の応用

Succinate Dehydrogenase Inhibitors

Compounds with a similar structure to N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide have been found to be potent inhibitors of Succinate Dehydrogenase (SDH) . SDH is an attractive target for developing green fungicides to manage agricultural pathogens .

Fungicidal Activity

Some synthesized compounds with similar structures have exhibited excellent inhibition against tested fungi . This suggests potential fungicidal applications for N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide.

Plant Growth Promoter

Interestingly, certain compounds have been found to stimulate the growth of wheat seedlings and Arabidopsis thaliana, and increase the biomass of the treated plants . This indicates a potential application in promoting plant growth.

Antioxidant Activity

Thiazole derivatives, which include N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide, have been found to have antioxidant properties .

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammation-related conditions.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties , indicating potential applications in the treatment of microbial infections.

作用機序

Target of Action

Compounds with a similar benzothiazole scaffold have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 , which play a crucial role in inflammation by producing prostaglandins.

Mode of Action

It’s hypothesized that the compound may inhibit the cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation . This inhibition could result in the observed anti-inflammatory effects.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes convert arachidonic acid to prostaglandins . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, reducing prostaglandin production and thereby alleviating inflammation.

Result of Action

The compound’s action at the molecular level results in the inhibition of COX enzymes and a subsequent decrease in prostaglandin production . This can lead to a reduction in inflammation, given the role of prostaglandins in inflammatory responses.

将来の方向性

特性

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F2N3O3S/c18-8-5-11(19)14-13(6-8)26-17(20-14)22-21-16(24)10-7-25-12-4-2-1-3-9(12)15(10)23/h1-7H,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRRWQAGGUIPAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

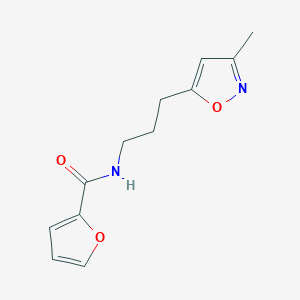

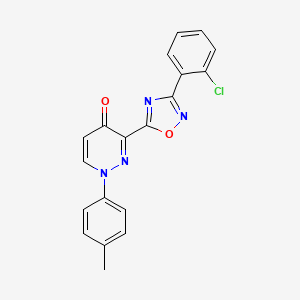

![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)

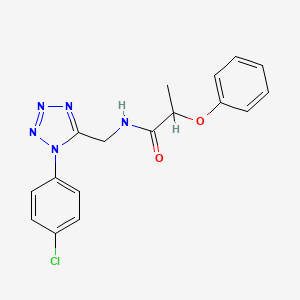

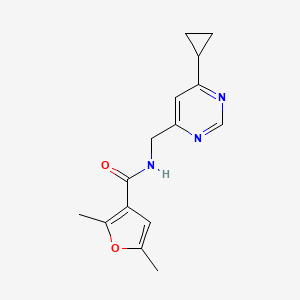

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2880773.png)

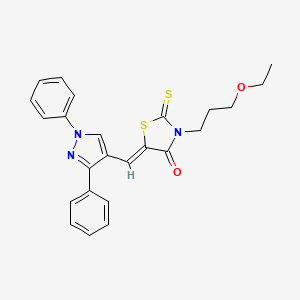

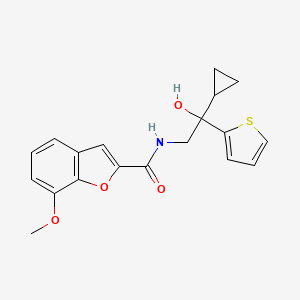

![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)

![6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2880786.png)

![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)